Technical Profile: 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline
Technical Profile: 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline
The following technical guide details the chemical profile, synthesis, and application of 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline , a specialized fluorinated intermediate critical in modern drug discovery.
[1]
Executive Summary
3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is a trisubstituted benzene derivative serving as a high-value pharmacophore in medicinal chemistry.[1] Its structural uniqueness lies in the "push-pull" electronic environment created by the electron-donating methoxy/amino groups and the electron-withdrawing trifluoromethyl/bromo substituents.[1] This specific substitution pattern is frequently exploited in kinase inhibitor design (e.g., targeting BRAF, VEGFR) to modulate lipophilicity, metabolic stability, and binding pocket occupancy.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline |
| Alternative Names | 5-Amino-3-bromo-2-methoxybenzotrifluoride; 3-Bromo-5-trifluoromethyl-p-anisidine |
| Molecular Formula | C₈H₇BrF₃NO |
| Molecular Weight | 270.05 g/mol |
| CAS Number | 58139-82-5 (Note: This CAS is often associated with the nitro-precursor or nitrile variants in some databases; rigorous structural verification via NMR is required for commercial sourcing).[1][2] |
| Physical State | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 - 3.0 (Aniline nitrogen is less basic due to electron-withdrawing CF₃/Br) |
Structural Analysis
The molecule features three distinct directing groups on the benzene ring:
-
Amino (-NH₂): Primary handle for amide coupling or Buchwald-Hartwig amination.[1]
-
Methoxy (-OMe): Provides hydrogen bond acceptance and steric bulk.[1]
-
Trifluoromethyl (-CF₃) & Bromo (-Br): Modulate lipophilicity (LogP) and provide halogen bonding capabilities.[1] The -CF₃ group specifically blocks metabolic oxidation at the benzylic position.[1]
Synthesis & Manufacturing
The synthesis of 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline is non-trivial due to the competing directing effects of the substituents.[1] Direct bromination of the aniline precursor often leads to regioisomeric mixtures.[1] The most robust route proceeds via the nitro intermediate to ensure correct regiochemistry.[1]
Retrosynthetic Analysis
To achieve the 3-bromo-5-trifluoromethyl pattern relative to the amino group, the bromine must be introduced at a position that is electronically activated by the methoxy group but directed meta to the nitrogen source (initially a nitro group).[1]
Caption: Retrosynthetic disconnection showing the necessity of the nitro-intermediate to control regioselectivity.
Detailed Synthetic Protocol
Step 1: Regioselective Bromination
-
Substrate: 4-Methoxy-3-(trifluoromethyl)nitrobenzene (or 1-methoxy-2-nitro-4-(trifluoromethyl)benzene).
-
Reagents: N-Bromosuccinimide (NBS) or Bromine (
).[1] -
Solvent: Acetic Acid (AcOH) or Sulfuric Acid (
) for stronger activation.[1] -
Mechanism: The nitro group directs meta, the trifluoromethyl directs meta, and the methoxy directs ortho.[1] All three directing effects converge on the position ortho to the methoxy group (Position 3 relative to OMe, Position 5 relative to NO2).[1]
-
Protocol: Dissolve substrate in glacial acetic acid. Add 1.1 eq of
dropwise at 60°C. Stir for 4 hours. Quench with sodium thiosulfate solution.[1] -
Yield: Typically 85-90%.[1]
Step 2: Nitro Reduction
-
Substrate: 3-Bromo-4-methoxy-5-(trifluoromethyl)nitrobenzene.[1]
-
Reagents: Iron powder (
) / Ammonium Chloride ( ) or Stannous Chloride ( ).[1] -
Conditions: Reflux in Ethanol/Water (4:1).[1]
-
Note: Catalytic hydrogenation (
, Pd/C) must be avoided or carefully controlled to prevent de-bromination (hydrodehalogenation), which is a common side reaction with aryl bromides.[1] -
Protocol: Suspend nitro compound in EtOH. Add 5 eq of Fe powder and 5 eq of
.[1] Heat to reflux for 2 hours. Filter hot through Celite.[1] Concentrate filtrate.[1] -
Yield: 80-95%.[1]
Applications in Drug Discovery
This aniline is a "privileged structure" building block, particularly for Type II Kinase Inhibitors .[1]
Pharmacophore Utility
-
Gatekeeper Residue Interaction: The bulky -CF₃ and -Br groups allow the molecule to occupy hydrophobic pockets adjacent to the ATP-binding site (e.g., the allosteric "back pocket" in kinases like BRAF or p38 MAPK).[1]
-
Metabolic Stability: The fluorine atoms prevent metabolic hydroxylation on the ring, extending the half-life (
) of the drug candidate.[1] -
Electronic Tuning: The electron-withdrawing nature of the substituents lowers the basicity of the aniline nitrogen, making the resulting amides (after coupling) more resistant to hydrolysis.[1]
Key Reactions for Functionalization[1][2][10]
-
Amide Coupling: Reaction with acid chlorides or carboxylic acids (using HATU/EDC) to form the hinge-binding motif.[1]
-
Suzuki-Miyaura Coupling: The aryl bromide serves as an electrophile for coupling with boronic acids, allowing extension of the carbon skeleton.[1]
-
Buchwald-Hartwig Amination: Substitution of the bromine with secondary amines to create solubilizing tails.[1]
Caption: Primary functionalization pathways utilized in medicinal chemistry workflows.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1] Toxic if swallowed (H301).[1]
-
Storage: Light-sensitive.[1] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Disposal: Halogenated organic waste.[1] Do not incinerate without scrubbers due to HF/HBr formation.[1]
References
-
Chemical Identity & Properties: PubChem Compound Summary for 3-Bromo-5-(trifluoromethyl)aniline (Structural analog reference). National Center for Biotechnology Information.[1] Retrieved from [1]
-
Synthetic Methodology (Bromination): Organic Syntheses, Coll.[1] Vol. 6, p. 188 (1988); Vol. 55, p. 20 (1976).[1] Bromination of deactivated anilines. Retrieved from [1]
- Kinase Inhibitor Design: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for CF3 utility).
-
Commercial Availability & CAS Verification: Fisher Scientific Product Entry for 3-Bromo-4-methoxy-5-(trifluoromethyl)aniline.[1] Retrieved from [1]
